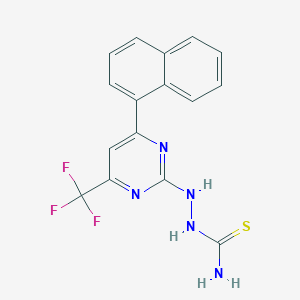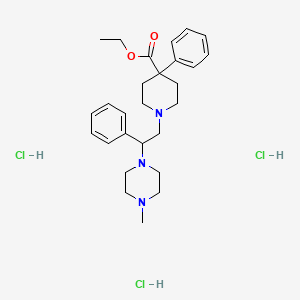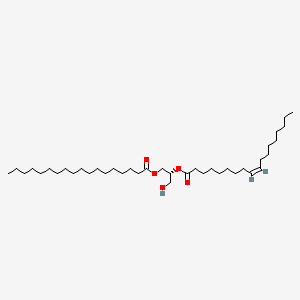
2-Oleoyl-3-stearoyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oleoyl-3-stearoyl-sn-glycerol is a triacylglycerol (TAG) composed of oleic acid and stearic acid esterified to a glycerol backbone. This compound is a significant component of various natural fats and oils, and it plays a crucial role in the food industry, particularly in the production of cocoa butter and its substitutes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oleoyl-3-stearoyl-sn-glycerol can be synthesized through the esterification of glycerol with oleic acid and stearic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol .
Industrial Production Methods
In industrial settings, this compound is produced through the interesterification of vegetable oils rich in oleic and stearic acids. This process involves the rearrangement of fatty acids on the glycerol backbone, often using enzymes like lipases to catalyze the reaction. The resulting product is then purified through processes such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Oleoyl-3-stearoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid moieties can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts like sodium methoxide or lipases are used to facilitate the reaction.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free oleic acid, free stearic acid, and glycerol.
Transesterification: Various mixed triacylglycerols depending on the fatty acids used.
Aplicaciones Científicas De Investigación
2-Oleoyl-3-stearoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the phase behavior and polymorphism of triacylglycerols.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mecanismo De Acción
The mechanism of action of 2-Oleoyl-3-stearoyl-sn-glycerol involves its interaction with lipid bilayers and enzymes involved in lipid metabolism. It can be hydrolyzed by lipases to release free fatty acids, which are then utilized in various metabolic pathways. The compound’s ability to form stable emulsions makes it valuable in drug delivery systems, where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Distearoyl-2-oleoyl-sn-glycerol: Similar in structure but with stearic acid at both the 1 and 3 positions.
1,2-Dioleoyl-3-stearoyl-sn-glycerol: Contains oleic acid at both the 1 and 2 positions.
1,3-Dipalmitoyl-2-oleoyl-sn-glycerol: Contains palmitic acid at the 1 and 3 positions instead of stearic acid.
Uniqueness
2-Oleoyl-3-stearoyl-sn-glycerol is unique due to its specific combination of oleic and stearic acids, which imparts distinct physical and chemical properties. This combination allows it to form stable polymorphic forms and exhibit desirable melting behavior, making it particularly valuable in the food and pharmaceutical industries .
Propiedades
Número CAS |
134731-52-5 |
|---|---|
Fórmula molecular |
C39H74O5 |
Peso molecular |
623.0 g/mol |
Nombre IUPAC |
[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m1/s1 |
Clave InChI |
SAEPUUXWQQNLGN-XZRWTQCASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


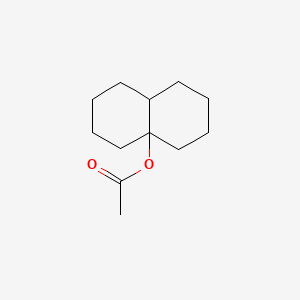
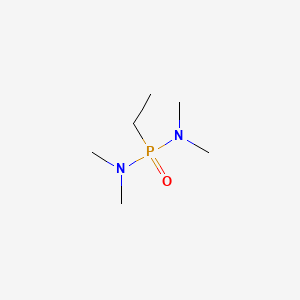



![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
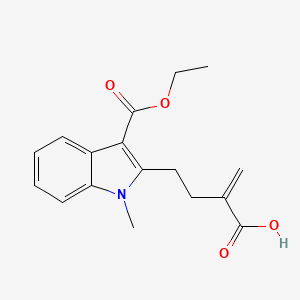
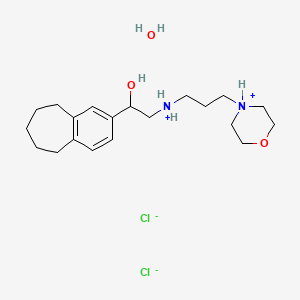
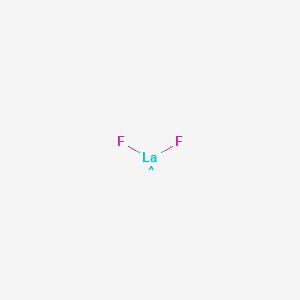
![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)

![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)
